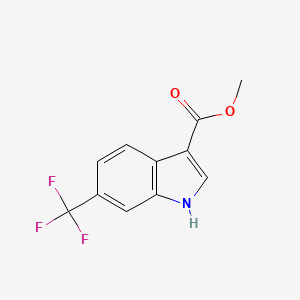

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

描述

属性

IUPAC Name |

methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-15-9-4-6(11(12,13)14)2-3-7(8)9/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOZHNZNDVZPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450969 | |

| Record name | Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415918-12-6 | |

| Record name | Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Indole-3-carboxylate Intermediates and Electrophilic Trifluoromethylation

A common synthetic route involves starting from methyl indole-3-acetate derivatives, followed by trifluoromethylation at the 6-position.

Step 1: Preparation of methyl indole-3-acetate intermediate

Methyl indole-3-acetate is synthesized by esterification of indole-3-acetic acid or via direct methylation of indole-3-acetate salts. For example, methyl indole-3-acetate (10 mmol, 1.89 g) is reacted with methyl chloroformate in the presence of benzyltriethylammonium chloride as a phase transfer catalyst and 30% NaOH aqueous solution under ice-bath conditions, then stirred at room temperature for 2 hours to yield the intermediate in 85% yield as a yellow oil.

Step 2: Introduction of the trifluoromethyl group

Electrophilic trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane (Me3SiCF3) or other organosilicon trifluoromethylating agents. The reaction is typically conducted in aprotic solvents like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. For example, trifluoromethylation of squarate esters (which are related intermediates) is performed in a Schlenk tube under inert atmosphere with sodium acetate and tetrabutylammonium chloride as additives to facilitate the reaction.

Step 3: Nucleophilic substitution and ring closure

The trifluoromethylated intermediate undergoes nucleophilic substitution reactions with alkyl bromides or other electrophiles under strong base conditions (e.g., lithium diisopropylamide, LDA) to install additional substituents or to facilitate ring closure, forming the indole ring with the trifluoromethyl group at the 6-position.

Step 4: Purification and isolation

The final methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is isolated by extraction (ethyl acetate/water), followed by purification using silica gel chromatography (200–300 mesh silica gel) to obtain the product as a pale brown solid with yields around 78% and melting points approximately 104 °C.

Synthesis via Trifluoromethyl-Substituted Semisquarate Intermediates

An alternative advanced method involves the synthesis of trifluoromethyl-substituted semisquarate intermediates, which can be transformed into various trifluoromethylated heterocycles including indole derivatives.

Step 1: Trifluoromethylation of squarate esters

Starting from commercially available squarate esters (e.g., diisopropyl squarate), trifluoromethylation is achieved by reaction with trifluoromethyltrimethylsilane in the presence of sodium acetate and tetrabutylammonium chloride in THF at 25 °C for 15 minutes, followed by addition of the trifluoromethylating agent. Desilylation is then performed using tetrabutylammonium fluoride (TBAF) or saturated aqueous potassium fluoride to yield trifluoromethyl-substituted cyclobutenone intermediates.

Step 2: Ring expansion and oxidation

The trifluoromethyl-substituted cyclobutenone intermediates undergo ring expansion reactions with Grignard reagents (e.g., phenylmagnesium bromide) in diethyl ether, followed by oxidation with phthalocyanine iron(II) complex and acetic acid under oxygen atmosphere to form quinone derivatives with trifluoromethyl substitution.

Step 3: Conversion to indole derivatives

Further functionalization and ring transformations of the quinone intermediates can be performed to obtain trifluoromethyl-substituted indole derivatives, including this compound, through controlled nucleophilic substitution and cyclization reactions.

Formulation and Stock Solution Preparation

For biological assays and in vivo studies, this compound is prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, corn oil, or water in a stepwise manner ensuring clarity at each step. The preparation volumes for various molarities and masses are calculated precisely to maintain solution stability and bioavailability.

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.1122 mL | 20.5609 mL | 41.1218 mL |

| 5 mM Solution | 0.8224 mL | 4.1122 mL | 8.2244 mL |

| 10 mM Solution | 0.4112 mL | 2.0561 mL | 4.1122 mL |

Table 1: Stock solution preparation volumes for this compound at different concentrations

Analytical and Characterization Data

- Melting Point : Approximately 103.8–104.8 °C for the purified compound.

- Spectroscopic Analysis : Characteristic IR absorptions, NMR coupling constants, and high-resolution mass spectrometry (DART or ESI) confirm the structure and purity of the intermediates and final products.

- Yields : Typical yields range from 40% to 90% for trifluoromethylation steps and up to 85% for esterification steps, depending on the specific reagents and conditions used.

Summary of Key Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | Indole-3-acetic acid + methyl chloroformate, NaOH, phase transfer catalyst | Methyl indole-3-acetate intermediate (85% yield) |

| 2 | Electrophilic trifluoromethylation | Me3SiCF3, sodium acetate, tetrabutylammonium chloride, THF, 25 °C | Trifluoromethyl-substituted intermediates (40–90% yield) |

| 3 | Nucleophilic substitution/ring closure | Alkyl bromides, LDA, THF, -78 °C to RT | Formation of substituted indole ring system |

| 4 | Oxidation and ring expansion | Grignard reagents, Fe(pc), acetic acid, oxygen atmosphere | Quinone and related heterocycles with trifluoromethyl group |

| 5 | Purification | Silica gel chromatography | Pure this compound |

化学反应分析

Nucleophilic Substitution Reactions

The methyl ester group at position 3 is highly susceptible to nucleophilic attack, enabling hydrolysis and transesterification. For example:

-

Hydrolysis to Carboxylic Acid : Treatment with 30% NaOH in methanol (1:2 v/v) at 70°C for 4 hours cleaves the ester bond, yielding 6-(trifluoromethyl)-1H-indole-3-carboxylic acid .

-

Alkylation : Under lithium diisopropylamide (LDA) conditions in THF at −78°C–0°C, the ester group undergoes nucleophilic substitution with alkyl bromides (e.g., benzyl bromide), forming α-substituted indole-3-acetic acid derivatives .

Key Conditions and Reagents:

Electrophilic Aromatic Substitution

The indole ring’s electron-rich positions (C4, C5, C7) undergo electrophilic substitution. The trifluoromethyl group at C6 exerts a strong electron-withdrawing effect, directing electrophiles to the C4 and C7 positions:

-

Formylation : Using POCl₃-DMF (Vilsmeier-Haack conditions), formylation occurs at C4, yielding 4-formyl-6-(trifluoromethyl)-1H-indole-3-carboxylate .

-

Friedel-Crafts Acylation : Reaction with acetyl chloride and AlCl₃ produces 4-acetyl derivatives .

Example Reaction Outcomes:

| Electrophile | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|

| DMF-POCl₃ | C4 | 4-Formyl derivative | 53% | |

| AcCl/AlCl₃ | C4 | 4-Acetyl derivative | 64% |

Oxidation and Reduction

-

Oxidation : The indole ring can be oxidized under controlled conditions. For example, using potassium permanganate in acidic media oxidizes the pyrrole ring to a quinoline derivative .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol, yielding 3-(hydroxymethyl)-6-(trifluoromethyl)-1H-indole .

Comparative Reaction Data:

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C | 3-(Hydroxymethyl)indole | Requires anhydrous conditions | |

| Ring oxidation | KMnO₄, H₂SO₄, 50°C | Quinoline derivative | Moderate regioselectivity |

Carbene-Catalyzed Functionalization

The 3-methyl group (if present in analogs) can participate in carbene-catalyzed reactions. For example, using N-heterocyclic carbene (NHC) catalysts under oxidative conditions, the sp³ C–H bond at C3 undergoes functionalization to form lactone-fused indoles . While this reaction is reported for 2-formyl-3-methylindoles, the ester group in Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate may similarly engage in cascade cyclization with ketones .

Cross-Coupling Reactions

The indole core participates in palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Aryl boronic acids couple at C5 or C7 positions using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol .

-

Buchwald-Hartwig Amination : Introduces amine groups at C4/C7 under Pd₂(dba)₃ catalysis .

Photochemical and Thermal Reactivity

Limited data exist, but analogous indole esters undergo [2+2] photocycloaddition with alkenes under UV light, forming cyclobutane-fused derivatives . Thermally, decarboxylation occurs above 200°C, yielding 6-(trifluoromethyl)-1H-indole .

科学研究应用

Biological Applications

1. Antiviral Activity

Recent studies have demonstrated that indole derivatives, including methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, exhibit promising antiviral properties. For instance, a related compound was found to inhibit HIV integrase with an IC50 value of 3.11 μM, suggesting that modifications at the indole scaffold can enhance antiviral activity .

2. Anticancer Research

Indole derivatives have been investigated for their anticancer properties. This compound may serve as a scaffold for developing novel anticancer agents, particularly through structural modifications that enhance its cytotoxicity against various cancer cell lines .

Material Science Applications

1. Organic Photovoltaics

Compounds like this compound are being explored for use in organic photovoltaic devices due to their favorable electronic properties. The trifluoromethyl group enhances the electron-withdrawing characteristics of the indole core, potentially improving charge transport in organic solar cells .

2. Fluorescent Probes

The unique structural features of this compound make it a candidate for development as a fluorescent probe in biochemical assays. Its ability to form stable complexes with metal ions can be exploited for sensing applications .

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

- Formation of Indole Core : The indole structure is synthesized through cyclization reactions involving appropriate precursors.

- Trifluoromethylation : Introduction of the trifluoromethyl group can be achieved using reagents like CF3SO2Na or via direct fluorination methods.

- Esterification : The carboxylic acid derivative is esterified using methanol in the presence of acid catalysts.

Case Study: Antiviral Activity

In a study published in RSC Advances, researchers synthesized a series of indole derivatives, including this compound, and evaluated their inhibitory effects on HIV integrase. The study highlighted the importance of the trifluoromethyl group in enhancing binding affinity to the target enzyme, demonstrating the compound's potential as a lead structure for further drug development .

作用机制

The mechanism of action of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Positional Isomers: Substituent Position Effects

- Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate (CAS 155134-38-6): This positional isomer differs only in the placement of the -CF₃ group (7-position vs. 6-position). Computational studies suggest that the 6-position -CF₃ in the target compound may confer greater steric hindrance near the carboxylate, influencing binding affinity in biological systems .

Functional Group Variations

- 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid (CAS 13544-10-0):

The carboxylic acid analog lacks the methyl ester, resulting in higher polarity and acidity (pKa ~4–5). This form is more reactive in coupling reactions (e.g., amide bond formation) but has reduced cell permeability compared to the ester derivative. The acid is priced at €862.00/g, highlighting its value as a synthetic intermediate . - Ethyl 1-acetamido-2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate: This derivative includes additional substituents: an acetamido group at position 1 and a methyl group at position 2. NMR data (δ 2.19 ppm for -CH₃, δ 11.41 ppm for indole NH) confirm structural integrity .

Core Scaffold Modifications

- Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS 887576-98-9):

Replacing the indole core with indazole (two adjacent nitrogen atoms in the five-membered ring) introduces additional hydrogen-bonding capabilities. The similarity score (0.97) suggests comparable electronic profiles, but indazole derivatives often exhibit distinct pharmacokinetic properties due to altered metabolic pathways . - 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole (CAS 865173-48-4):

Lacking the ester group, this compound features a phenyl substituent at position 3. The phenyl group increases hydrophobicity (logP ~4.5) and may enhance binding to aromatic residues in protein targets. Its molecular mass (275.27 g/mol) is lower than the methyl ester derivative .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Methyl 6-(Trifluoromethyl)-1H-indole-3-carboxylate and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Price (€/g) |

|---|---|---|---|---|---|---|

| This compound | 356068-93-4 | C₁₁H₈F₃NO₂ | 243.18 | -CF₃ (6), -COOCH₃ (3) | ~3.2 | N/A |

| 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | 13544-10-0 | C₁₀H₆F₃NO₂ | 229.16 | -CF₃ (6), -COOH (3) | ~2.5 | 862.00 |

| Ethyl 1-acetamido-2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate | N/A | C₁₅H₁₅F₃N₂O₃ | 331.29 | -CF₃ (6), -COOCH₂CH₃ (3), -CH₃ (2), -NHCOCH₃ (1) | ~3.8 | N/A |

| Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate | 155134-38-6 | C₁₁H₈F₃NO₂ | 243.18 | -CF₃ (7), -COOCH₃ (3) | ~3.1 | N/A |

*logP values estimated via computational tools (e.g., XlogP3) .

生物活性

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a compound belonging to the indole derivatives, known for their diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and lipophilicity. These properties make it a valuable building block in medicinal chemistry, with potential applications in pharmaceuticals and agrochemicals.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. The trifluoromethyl group increases the compound's metabolic stability and potency, allowing it to effectively modulate biological pathways.

Biochemical Pathways

The compound has been shown to influence several key biochemical pathways:

- Cytochrome P450 Enzymes : It interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the oxidation of organic substances.

- Cell Signaling : It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression related to cell growth and apoptosis.

Anticancer Properties

Several studies suggest that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. For instance:

- MCF-7 Cell Line : The compound showed an IC50 value indicating effective inhibition of cell proliferation .

- Mechanisms : The anticancer effects are attributed to the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Activity

Research indicates that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Study on Anticancer Activity

In a recent study, this compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound significantly inhibited cell growth with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|

| MCF-7 | 5.88 | Doxorubicin | 15.0 |

| HepG2 | 4.75 | Erlotinib | 19.51 |

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

常见问题

Basic Research Questions

Q. How is Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate synthesized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving:

- Indole Core Formation : Cyclization of substituted anilines or via Fischer indole synthesis.

- Trifluoromethyl Introduction : Electrophilic substitution using CF₃ sources (e.g., trifluoromethylating agents like Togni’s reagent) at the 6-position .

- Esterification : Reaction of the indole-3-carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) or via coupling agents like DCC .

- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization from ethanol .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve indole protons (e.g., H-2 at δ ~7.5 ppm) and ester methyl groups (δ ~3.9 ppm) .

- LCMS : To confirm molecular weight (e.g., m/z 257 [M+H]⁺ for ethyl analogs) and monitor reaction progress .

- HPLC : For purity assessment (e.g., retention time ~1.23 minutes under specific gradients) .

- X-ray Crystallography : For absolute configuration determination (e.g., using SHELXL for refinement; R factor < 0.05) .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for indole derivatives be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data to minimize R factors (e.g., R₁ < 0.05) and validate against simulated annealing results .

- Data Quality : Ensure high data-to-parameter ratios (>10:1) and low mean σ(C–C) values (<0.002 Å) .

- Cross-Validation : Compare with analogous structures (e.g., 6-fluoro-indole-3-carboxylic acid, R factor = 0.043) .

Q. What structure-activity relationships (SARs) are critical for biological applications of this compound?

- Methodological Answer :

- Substituent Effects :

- The 6-CF₃ group enhances lipophilicity (LogP ~2.17) and metabolic stability .

- The methyl ester acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid .

- Biological Assays :

- Screen for kinase inhibition (e.g., indole-3-carboxylates as ATP-competitive inhibitors) .

- Optimize substituents via molecular docking (e.g., using AutoDock Vina) to improve binding affinity .

Q. How can synthetic purity be optimized for this compound?

- Methodological Answer :

- Reaction Monitoring : Use TLC (silica plates, UV visualization) or inline HPLC to detect intermediates .

- Byproduct Removal : Employ gradient column chromatography (e.g., 10–50% EtOAc/hexane) or preparative HPLC .

- Crystallization : Recrystallize from ethanol/water mixtures to achieve >98% purity (validate via ¹H NMR integration) .

Key Notes

- Avoid Commercial Sources : Reliable synthesis routes are preferred over commercial procurement.

- Safety : Handle CF₃ groups with care—use fume hoods and inert atmospheres during reactions .

- Advanced Tools : SHELX (crystallography), AutoDock (docking), and LCMS/HPLC (analytics) are critical for rigorous research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。